molecular formula C14H19ClN4O2 B3130727 ethyl (E)-3-amino-3-[4-(6-chloropyridin-2-yl)piperazin-1-yl]prop-2-enoate CAS No. 344282-93-5

ethyl (E)-3-amino-3-[4-(6-chloropyridin-2-yl)piperazin-1-yl]prop-2-enoate

Cat. No.: B3130727
CAS No.: 344282-93-5
M. Wt: 310.78 g/mol
InChI Key: CPDHSVQNOBXRCV-ZRDIBKRKSA-N
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Description

The compound “ethyl (E)-3-amino-3-[4-(6-chloropyridin-2-yl)piperazin-1-yl]prop-2-enoate” is a complex organic molecule that contains several functional groups. It includes an ethyl ester group, a piperazine ring, and a chloropyridine ring . These types of compounds are often used in medicinal chemistry and pharmaceutical research .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the bonds between them. The piperazine ring and the pyridine ring would likely contribute significantly to the compound’s overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the amino group might participate in acid-base reactions, while the ester group might undergo hydrolysis or transesterification .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar ester and amino groups might make the compound soluble in polar solvents .

Scientific Research Applications

Chiral Building Blocks in Alkaloid Synthesis

Ethyl (E)-3-amino-3-[4-(6-chloropyridin-2-yl)piperazin-1-yl]prop-2-enoate has been utilized in the construction of chiral building blocks for enantioselective alkaloid synthesis. Specifically, in a study by Hirai et al. (1992), the asymmetric intramolecular Michael reaction of acyclic compounds, including ethyl (E)-5-[benzyl-(3-oxobutyl)amino]pent-2-enoate, led to the production of piperidine derivatives, which are versatile chiral building blocks for alkaloid synthesis.

Synthesis of Chromanes

Ethyl 3-aminobut-2-enoates, similar to the specified compound, have been utilized in the regio- and stereoselective addition to 2-substituted 3-nitro-2H-chromenes, leading to the synthesis of trans,trans-2,3,4-trisubstituted chromanes, as demonstrated in the study by Korotaev et al. (2013).

Antimicrobial Activity in Triazol-3-one Derivatives

In research by Fandaklı et al. (2012), ethyl[4-arylmethyleneamino-3-(4-metylphenyl)-5-oxo-4,5-dihydro-1H -1,2,4-triazole-1-yl]acetates, which are structurally similar to the specified compound, were synthesized and showed promising antimicrobial activity, indicating potential applications in the development of new antimicrobial agents.

Synthesis of Piperidine and Pyridine Derivatives

Various studies have utilized compounds structurally akin to this compound in the synthesis of novel piperidine and pyridine derivatives, which hold potential in medicinal chemistry. For example, Patel et al. (2011) synthesized new pyridine derivatives with antimicrobial activity.

Crystal Packing and Molecular Interactions

The compound's analogs have been studied for their role in crystal packing and molecular interactions. Zhang et al. (2011) investigated ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, revealing unique N⋯π and O⋯π interactions rather than direct hydrogen bonding in their crystal packing.

Vasodilation Properties

The synthesis of 3-pyridinecarboxylates, similar in structure to the specified compound, indicated potential vasodilation properties. Girgis et al. (2008) prepared 2-(alicyclic-amino)-4,6-diaryl-3-pyridinecarboxylates and observed considerable vasodilation activity.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would likely involve interacting with a specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. These properties are typically determined through laboratory testing .

Future Directions

The future research directions for this compound would likely depend on its potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

Properties

IUPAC Name

ethyl (E)-3-amino-3-[4-(6-chloropyridin-2-yl)piperazin-1-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN4O2/c1-2-21-14(20)10-12(16)18-6-8-19(9-7-18)13-5-3-4-11(15)17-13/h3-5,10H,2,6-9,16H2,1H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDHSVQNOBXRCV-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(N)N1CCN(CC1)C2=NC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\N)/N1CCN(CC1)C2=NC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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